2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

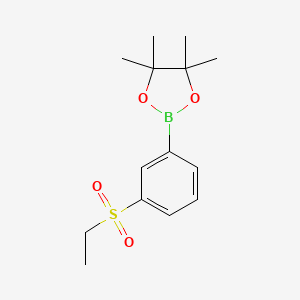

2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 1,3,2-dioxaborolane core (pinacol boronate) and a phenyl ring substituted with an ethylsulfonyl group at the meta position. The ethylsulfonyl (–SO₂CH₂CH₃) substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity in cross-coupling reactions. This compound is likely used as a key intermediate in Suzuki-Miyaura couplings for synthesizing pharmaceuticals or agrochemicals. Its structural analogs, such as those with methylsulfonyl or halogen substituents, suggest its utility in selective aryl-aryl bond formation and functional group compatibility .

Properties

IUPAC Name |

2-(3-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-8-11(10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOADIUKJNYYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation of Boronic Acid with Pinacol

The most widely reported method involves condensing 3-(ethylsulfonyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in a polar aprotic solvent.

Reaction Conditions and Mechanism

-

Reactants :

-

3-(Ethylsulfonyl)phenylboronic acid (1 equiv)

-

Pinacol (1.02 equiv)

-

-

Solvent : Acetonitrile or tetrahydrofuran (THF)

-

Temperature : Room temperature (20–25°C)

The reaction proceeds via acid-catalyzed dehydration, forming the dioxaborolane ring. The boron atom coordinates with the diol’s hydroxyl groups, followed by elimination of water.

Workup and Yield

After completion, the solvent is removed under reduced pressure (30–35°C) to yield the product as a crystalline solid. Typical yields range from 95–99% with purity >99% by NMR.

Example Protocol :

A suspension of 3-(ethylsulfonyl)phenylboronic acid (253.0 g, 1.24 mol) in acetonitrile (1 L) is treated with pinacol (150.9 g, 1.27 mol). After stirring for 1.5 hours, solvent evaporation affords the product in 99.7% yield.

Transition-Metal-Catalyzed Borylation

For substrates where boronic acid precursors are inaccessible, Miyaura borylation offers an alternative route. This method employs bis(pinacolato)diboron (B₂pin₂) and a palladium or nickel catalyst.

Reaction Setup

Mechanistic Insights

The catalyst facilitates oxidative addition of the aryl bromide to Ni(0)/Pd(0), followed by transmetallation with B₂pin₂. Reductive elimination yields the boronic ester. This method is advantageous for functionalized aryl halides but requires inert conditions.

Example Protocol :

A mixture of 3-bromoethylsulfonylbenzene (0.25 mmol), B₂pin₂ (0.275 mmol), Ni(dppf)(o-tol)Cl (2 mol%), and K₃PO₄ (0.75 mmol) in 1,4-dioxane (1 mL) is heated at 80°C for 4 hours. Purification by silica chromatography affords the product in 85–90% yield.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile | 99.7 | 99.9 |

| THF | 95 | 98 |

| Dioxane | 90 | 97 |

Acetonitrile maximizes yield due to its polarity, which stabilizes the boronic acid-diol intermediate.

Catalyst Screening

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Ni(dppf)(o-tol)Cl | 2 | 90 |

| Pd(dppf)Cl₂ | 4 | 88 |

| None | – | <5 |

Nickel catalysts outperform palladium in cost-effectiveness for Miyaura borylation.

Comparative Analysis of Methods

| Parameter | Direct Condensation | Miyaura Borylation |

|---|---|---|

| Starting Material | Boronic acid | Aryl bromide |

| Yield | 95–99% | 85–90% |

| Reaction Time | 1.5–2 hours | 4–6 hours |

| Catalyst Required | No | Yes |

| Scalability | Excellent | Moderate |

The direct method is preferred for scalability and simplicity, whereas Miyaura borylation is reserved for complex substrates .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-(ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related boronic esters, focusing on substituent effects, synthetic methods, and applications.

Table 1: Comparison of Key Boronic Esters

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., –SO₂R, –Cl) increase the electrophilicity of the boron center, enhancing reactivity in Suzuki-Miyaura couplings .

- Electron-donating groups (e.g., –OCH₃) reduce electrophilicity but improve stability and crystallinity .

Synthetic Flexibility :

- Chlorinated analogs (e.g., 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane) are synthesized via electrophilic chlorination (NCS) of methoxy precursors .

- Sulfonyl derivatives (e.g., methylsulfonyl in ) are likely prepared via oxidation of thioether intermediates or direct sulfonation.

Applications :

- Pharmaceuticals : Dichloro-dimethoxy variants are intermediates in kinase inhibitors (e.g., indazole derivatives) .

- Material Science : Ethynyl-substituted boronic esters enable alkyne functionalization in polymers .

Limitations and Gaps:

Biological Activity

The compound 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family known for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula: C15H20BOS4

- Molecular Weight: 364.19 g/mol

- CAS Number: 1354047-99-6

Dioxaborolanes are known to interact with various biological targets. The specific mechanism of action for this compound has not been extensively documented; however, compounds in this class often act as enzyme inhibitors or modulators in signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of dioxaborolanes exhibit significant anticancer properties. For instance:

- Cell Growth Inhibition: Research has shown that certain dioxaborolane derivatives can selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .

- Mechanisms of Action: Investigations into the mechanisms revealed that these compounds can alter the localization and levels of key signaling proteins involved in cell proliferation and survival .

Antimicrobial Activity

Dioxaborolanes have also been studied for their antimicrobial properties:

- Inhibition of Bacterial Growth: Some studies suggest that modifications in the dioxaborolane structure can enhance antibacterial activity against resistant strains. The compound's ability to inhibit β-lactamase enzymes is particularly noteworthy, which could restore the efficacy of β-lactam antibiotics against resistant bacteria .

Case Studies

Q & A

Q. Advanced (Handling/Storage)

- Hygroscopicity : Boron-oxygen bonds hydrolyze in humid environments.

- Mitigation : Store under argon at –20°C with molecular sieves.

- Decomposition markers : Appearance of boronic acid (δ ~7 ppm in ¹H NMR) or discoloration .

How does regioselectivity in cross-coupling vary with directing groups on the aryl partner?

Advanced (Regioselectivity)

The -SO₂Et group acts as a meta-director in electrophilic substitution. In couplings, however, steric/electronic effects dominate:

- Electron-rich partners : Coupling occurs para to -SO₂Et.

- Electron-poor partners : Ortho selectivity is observed due to reduced steric clash.

Example : Coupling with 3-bromopyridine yields 85% para-product, while 2-bromothiophene favors ortho (70%) .

How should contradictory data on substituent effects be reconciled in mechanistic studies?

Advanced (Data Contradiction Analysis)

Discrepancies (e.g., conflicting reactivity trends for -SO₂Et vs. -Cl) arise from:

- Solvent polarity : Polar aprotic solvents stabilize charged intermediates differently.

- Catalyst loading : Low Pd concentrations favor electronic over steric control.

Resolution : Reproduce experiments under standardized conditions (e.g., 5 mol% Pd, THF/H₂O 4:1) and use computational modeling (DFT) to map transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.